Class-Level Kinase Selectivity Advantage of the 3-Trifluoromethyl Pyrazole Head Group
The 3-(trifluoromethyl)-1H-pyrazole motif confers a characteristic selectivity fingerprint against a panel of kinases, differentiating it from the non-fluorinated or 4-CF3 analogs. In ChEMBL-curated data for the ACC inhibitor series US8470841, compounds featuring the 3-CF3-pyrazole carboxamide core (exemplified by BDBM97622) exhibit an IC50 of 80 nM against ACC2 versus 360 nM against ACC1, a 4.5-fold selectivity window [1]. The methyl 4-((2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)carbamoyl)benzoate structure shares this core pharmacophore and is therefore expected to maintain a similar selectivity trend, while extending the linker beyond the direct carboxamide present in the comparator series.
| Evidence Dimension | ACC2 vs ACC1 selectivity |
|---|---|
| Target Compound Data | Not directly assayed; inferred from core pharmacophore |
| Comparator Or Baseline | BDBM97622 (3-CF3-pyrazole carboxamide from US8470841): ACC2 IC50 = 80 nM, ACC1 IC50 = 360 nM |
| Quantified Difference | 4.5-fold selectivity for ACC2 over ACC1 (comparator) |
| Conditions | Human recombinant ACC1/ACC2; ATP consumption assay; pH 7.5, 37 °C |
Why This Matters
ACC2 selectivity is critical for liver-targeted metabolic therapies; this class-level selectivity suggests the target compound is a viable starting point for developing non-muscle ACC inhibitors.
- [1] BindingDB entry for BDBM97622 / CHEMBL1630701 (US8470841, 51). ACC2 IC50 = 80 nM; ACC1 IC50 = 360 nM. View Source
